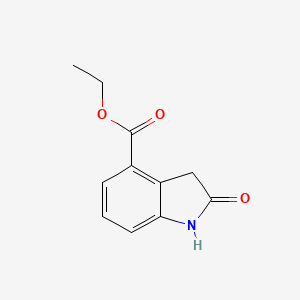
Ethyl 2-oxoindoline-4-carboxylate
Descripción general
Descripción
Ethyl 2-oxoindoline-4-carboxylate is a chemical compound with the empirical formula C11H11NO3 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of interest in various studies . For instance, one study describes the development of a compound as a heterocyclic enol containing a Michael acceptor that participates in an Ugi-type multicomponent condensation through a Smiles rearrangement in replacement of acid components .
Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For example, one study describes its use in a photocatalytic reaction . Another study discusses its role in the development of a heterocyclic enol containing a Michael acceptor that participates in an Ugi-type multicomponent condensation .
Physical and Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C11H11NO3, and it has a molecular weight of 205.21 .
Aplicaciones Científicas De Investigación
Molecular Interactions and Crystal Engineering
The scientific interest in ethyl 2-oxoindoline derivatives extends to their molecular conformation and supramolecular packing in the solid state. Research demonstrates how ethyl-3-benzyl-1-methyl-2-oxoindoline-3-carboxylate and similar molecules assemble via intermolecular interactions (C–H···O=C and C–H···π) contributing to the stability of crystal packing. Advanced analysis techniques like PIXEL and Hirshfeld surface analysis have been applied to gain quantitative insights into these non-covalent interactions, providing a foundation for understanding solid-state structures and designing new materials in crystal engineering (Dey, Ghosh, & Chopra, 2014).
Synthetic Methods and Derivatives
Ethyl 2-oxoindoline-4-carboxylate and its derivatives serve as versatile intermediates in synthetic chemistry, enabling the creation of a diverse range of biologically active compounds. For instance, the synthesis of N-[2-(benzoylamino)(2-oxoindolin-3-ylidene)acetyl]amino acids ethyl esters has been explored due to their potential biological activities. This approach builds on the foundation of 2-oxoindoline chemistry to develop novel compounds with enhanced nootropic activity, highlighting the strategic inclusion of amino acid ester moieties to modify biological properties (Altukhov).
Antifertility and Biological Effects
Research into the biological applications of ethyl 2-oxoindoline derivatives has led to intriguing findings regarding their antifertility effects. Ethyl 1-(5-chloro-2-oxoindolin-3-ylideneamino)-1,2,3,6-tetrahydro-4-methyl-2-oxo-6-phenyl pyrimidine -5-carboxylate, a novel heterocyclic compound, exhibited significant antifertility activity in male albino rats without affecting body weight, indicating potential for contraceptive applications (Kumar, Reddy, & Sarangapani, 2009).
Antimicrobial and Antioxidant Properties
Ethyl 2-oxoindoline derivatives have also been synthesized for their antimicrobial and antioxidant properties. Compounds such as ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related structures have been tested for in vitro antimicrobial activity against various bacterial strains and demonstrated significant antibacterial and antifungal properties. Additionally, some of these compounds showed profound antioxidant potential, which could be beneficial in designing new therapeutic agents with dual antimicrobial and antioxidant capabilities (Raghavendra et al., 2016).
Mecanismo De Acción
Target of Action
Ethyl 2-oxoindoline-4-carboxylate, also known as ethyl 2-oxo-1,3-dihydroindole-4-carboxylate, is a compound that has been studied for its potential antitumor properties . The primary targets of this compound are proteins involved in cellular apoptotic pathways, such as BIM, BAX, Bcl-2, p53, RIP, DED, Apo2L, and XIAP . These proteins play crucial roles in regulating cell cycle and apoptosis, processes linked to normal cellular growth and death .
Mode of Action
The compound interacts with its targets by activating procaspase-3, a key enzyme regulating apoptosis responses . This interaction leads to notable cytotoxicity towards human cancer cell lines, including colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . The compound’s mode of action is primarily through the induction of apoptosis, or programmed cell death .
Biochemical Pathways
The compound affects both extrinsic and intrinsic pathways of the apoptotic machine . The extrinsic pathway is triggered by external signals, while the intrinsic pathway is activated by internal signals, both leading to apoptosis. The compound’s effect on these pathways results in the accumulation of cells in the S phase of the cell cycle and substantial induction of late cellular apoptosis .
Result of Action
The result of the compound’s action is the induction of apoptosis in cancer cells, leading to their death . Specifically, the compound has shown to be three to five-fold more cytotoxic than PAC-1, the first procaspase-3 activating compound, in three cancer cell lines tested . This suggests that the compound could serve as a template for further design and development of novel anticancer agents .
Safety and Hazards
Direcciones Futuras
While specific future directions for Ethyl 2-oxoindoline-4-carboxylate are not available, the synthesis of indole derivatives, including 2-oxoindoline compounds, continues to be a significant area of research due to their biological importance . These compounds have shown various biologically vital properties and have been used in the treatment of various disorders .
Análisis Bioquímico
Biochemical Properties
Ethyl 2-oxoindoline-4-carboxylate has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used in the design and synthesis of novel acetohydrazides as antitumor agents . These compounds showed notable cytotoxicity toward human cancer cell lines, indicating that this compound may interact with key enzymes regulating apoptosis responses, such as caspase-3 .
Cellular Effects
In cellular processes, this compound has been observed to influence cell function significantly. It has been associated with the induction of late cellular apoptosis, particularly in cancer cells . This suggests that this compound may impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It has been suggested to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
ethyl 2-oxo-1,3-dihydroindole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)7-4-3-5-9-8(7)6-10(13)12-9/h3-5H,2,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXRMGWMROASQRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CC(=O)NC2=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1-[(3,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B3149064.png)
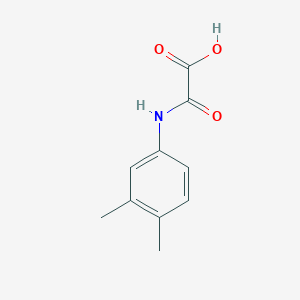
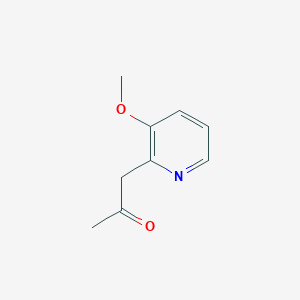

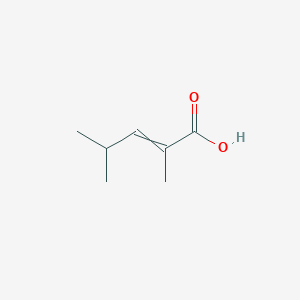

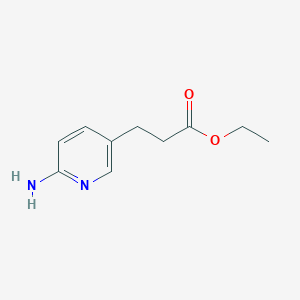

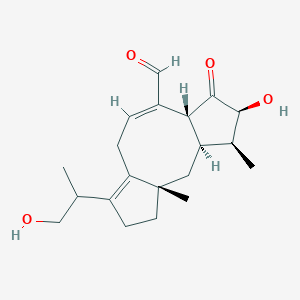

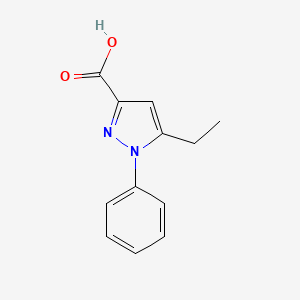
![{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine](/img/structure/B3149162.png)
![{[4-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B3149172.png)
![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine](/img/structure/B3149183.png)
